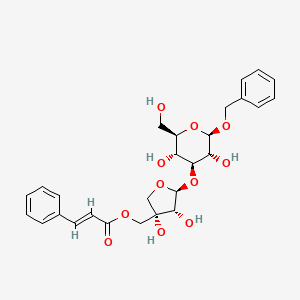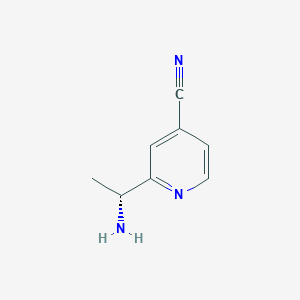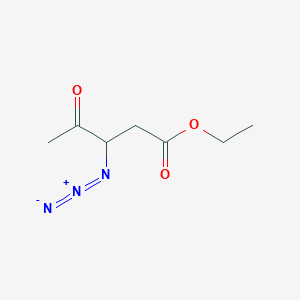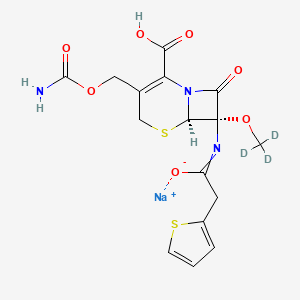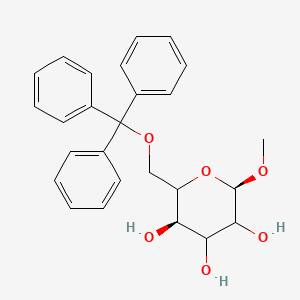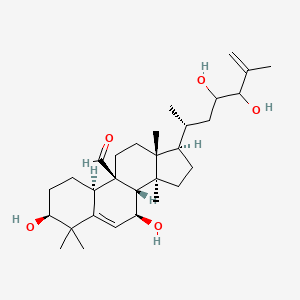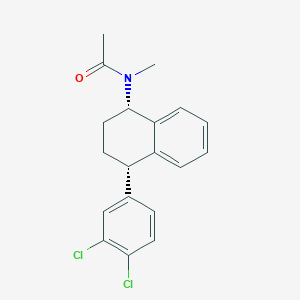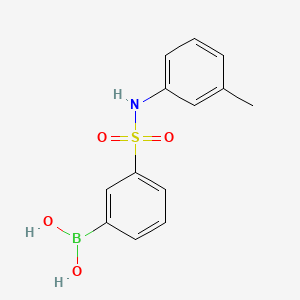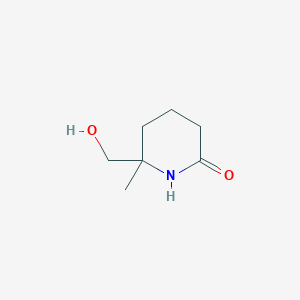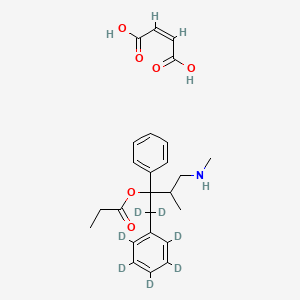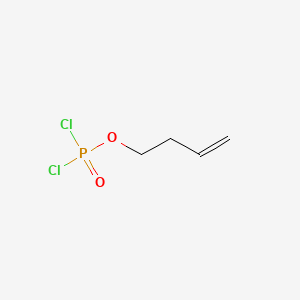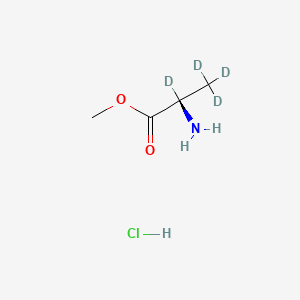
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is a deuterated analog of alanine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride typically involves the deuteration of alanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in alanine with deuterium atoms using deuterium oxide (D2O) under acidic or basic conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated reagents in chemical synthesis. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine: The non-deuterated analog of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms replacing hydrogen atoms.
Uniqueness
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is unique due to its specific deuteration pattern, which can provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to non-deuterated analogs.
Eigenschaften
Molekularformel |
C4H10ClNO2 |
|---|---|
Molekulargewicht |
143.60 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1/i1D3,3D; |
InChI-Schlüssel |
IYUKFAFDFHZKPI-BVWQQZMUSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)OC)(C([2H])([2H])[2H])N.Cl |
Kanonische SMILES |
CC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



